4-HO-2-Oxo-N'-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C22H23N3O6 and a molecular weight of 425.445 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
Scientific Research Applications
4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 1-Allyl-4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide
- 1-Ethyl-4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide
Uniqueness
What sets 4-HO-2-Oxo-N’-(2,4,5-tri-meo-benzylidene)-1,2-dihydro-3-quinolinecarbohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19N3O6 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O6/c1-27-14-9-16(29-3)15(28-2)8-11(14)10-21-23-20(26)17-18(24)12-6-4-5-7-13(12)22-19(17)25/h4-10H,1-3H3,(H,23,26)(H2,22,24,25)/b21-10+ |
InChI Key |
BJJFWAOHPIIWOW-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=C(C3=CC=CC=C3NC2=O)O)OC)OC |
Origin of Product |
United States |
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